2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate
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Overview
Description
2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate is a chemical compound with the molecular formula C15H13N3O6 It is known for its unique structure, which includes both carbamate and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate typically involves the reaction of methyl carbamate with 4-nitrophenyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl carbamate+4-nitrophenyl isocyanate→2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of carbamoyl chlorides, which are reacted with substituted phenols to form the desired carbamates. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted carbamates or ureas are common products.
Scientific Research Applications
2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-nitrophenyl)carbamate: A simpler compound with similar functional groups.
Phenyl methylcarbamate: Lacks the nitrophenyl group but shares the carbamate structure.
4-Nitrophenyl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate is unique due to the presence of both nitrophenyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62639-04-7 |
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Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
[2-[methyl-(4-nitrophenyl)carbamoyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C16H15N3O5/c1-17-16(21)24-14-6-4-3-5-13(14)15(20)18(2)11-7-9-12(10-8-11)19(22)23/h3-10H,1-2H3,(H,17,21) |
InChI Key |
RBVRINHITSMUJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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